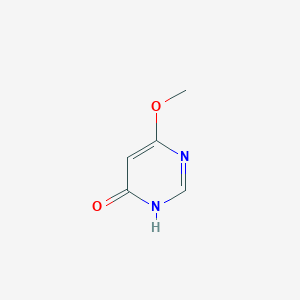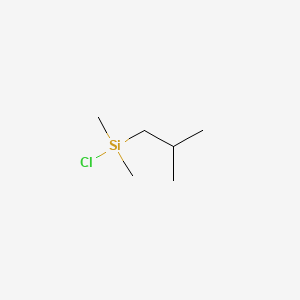
3-(4-Methoxyphenyl)propan-1-amine
Overview
Description
3-(4-Methoxyphenyl)propan-1-amine is an organic compound that is part of organic synthesis and is used in the synthesis of a wide variety of drugs . It has a molecular weight of 165.24 and its IUPAC name is 3-(4-methoxyphenyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for 3-(4-Methoxyphenyl)propan-1-amine is1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 . This indicates the molecular structure of the compound. For a more detailed analysis, specialized software or databases that can interpret this code may be needed. Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 165.24 .Scientific Research Applications
Organic Synthesis
3-(4-Methoxyphenyl)propan-1-amine is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the methoxyphenyl group into various chemical compounds, which can be crucial for the development of new pharmaceuticals and agrochemicals. The methoxy group can act as a directing group in aromatic substitution reactions, influencing the site-selectivity of the reaction .
Pharmaceutical Development
This compound is used in the synthesis of a wide variety of drugs. Its presence in the molecular structure of certain pharmaceuticals can enhance their pharmacokinetic properties, such as increased solubility or improved absorption rates. It may also contribute to the binding affinity and selectivity of drugs targeting specific receptors or enzymes .
Material Science
In material science, 3-(4-Methoxyphenyl)propan-1-amine can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to alter their interaction with light or to confer additional chemical resistance. This can be particularly useful in creating specialized coatings or additives for plastics .
Catalysis
The compound can serve as a ligand for transition metal catalysts. By coordinating to metals, it can influence the reactivity and selectivity of catalytic processes, which is essential for the development of more efficient and environmentally friendly chemical reactions .
Neuroscience Research
Due to its structural similarity to neurotransmitters, 3-(4-Methoxyphenyl)propan-1-amine can be used in neuroscience research. It can act as a precursor or modulator for the synthesis of compounds that interact with the central nervous system, aiding in the study of neurological diseases and the development of neuropharmaceuticals .
Agrochemical Research
This amine derivative can be incorporated into the structure of pesticides and herbicides. Its physicochemical properties may improve the efficacy of these compounds by enhancing their stability, bioavailability, or specificity towards target pests or weeds .
Analytical Chemistry
In analytical chemistry, 3-(4-Methoxyphenyl)propan-1-amine can be used as a standard or reagent in various chemical analyses. It can help in the quantification or detection of substances within complex mixtures, playing a role in quality control and research laboratories .
Environmental Science
Research into the environmental fate of chemicals often requires the study of their degradation products. As a potential metabolite of environmental contaminants, 3-(4-Methoxyphenyl)propan-1-amine can be studied to understand its behavior and impact on ecosystems .
Safety and Hazards
The safety data sheet for a related compound, 4-Methoxypropiophenone, indicates that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . Similar precautions should be taken when handling 3-(4-Methoxyphenyl)propan-1-amine.
properties
IUPAC Name |
3-(4-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZDQSUVPDNSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388693 | |
| Record name | 3-(4-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propan-1-amine | |
CAS RN |
36397-23-6 | |
| Record name | 3-(4-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















